molecular formula C6H7N7O B099138 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide CAS No. 16111-78-7

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide

Cat. No.: B099138
CAS No.: 16111-78-7
M. Wt: 193.17 g/mol
InChI Key: JVUHKCVXEKCLAH-UHFFFAOYSA-N
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Description

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide is a heterocyclic compound with the molecular formula C6H7N7O. It is known for its unique structure, which includes a pyrazolo-triazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide typically involves the construction of the pyrazolo-triazine skeleton followed by functional group modifications. One common method starts with the commercially available 5-aminopyrazole. The synthesis involves cyclization reactions, often under acidic conditions, to form the pyrazolo-triazine core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar compounds suggests that large-scale production could be achieved through optimized cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-triazine derivatives, which can have different functional groups such as nitro, amino, and alkyl groups .

Scientific Research Applications

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide stands out due to its versatile reactivity and potential for functionalization. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

16111-78-7

Molecular Formula

C6H7N7O

Molecular Weight

193.17 g/mol

IUPAC Name

4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

InChI

InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14)

InChI Key

JVUHKCVXEKCLAH-UHFFFAOYSA-N

SMILES

C1=C2N=NC(=C(N2N=C1)N)C(=O)NN

Canonical SMILES

C1=C2N=NC(=C(N2N=C1)N)C(=O)NN

Synonyms

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide

Origin of Product

United States

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